![molecular formula C9H19N3OS2 B14429025 [Nitroso(propyl)amino]methyl diethylcarbamodithioate CAS No. 82846-50-2](/img/structure/B14429025.png)
[Nitroso(propyl)amino]methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is a chemical compound that contains a nitroso group, a propylamino group, and a diethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propyl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[Nitroso(propyl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The propylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or carbamodithioates.
Scientific Research Applications
[Nitroso(propyl)amino]methyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Nitroso(propyl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The propylamino and diethylcarbamodithioate groups may also interact with various cellular components, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Nitrosamines: Compounds containing the nitroso group bonded to an amine.
Carbamodithioates: Compounds containing the carbamodithioate group.
Uniqueness
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82846-50-2 |
|---|---|
Molecular Formula |
C9H19N3OS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
[nitroso(propyl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-4-7-12(10-13)8-15-9(14)11(5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
QLANNJHZHZAQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CSC(=S)N(CC)CC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


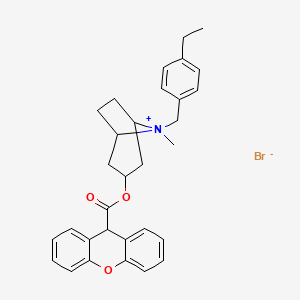
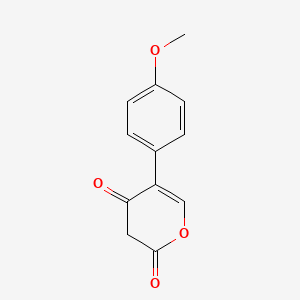
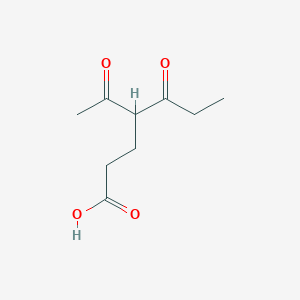
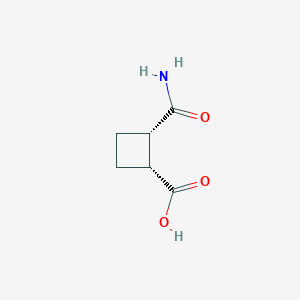
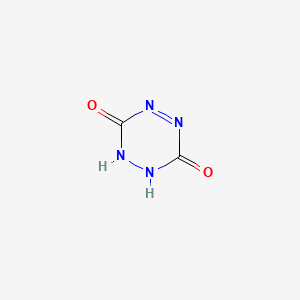
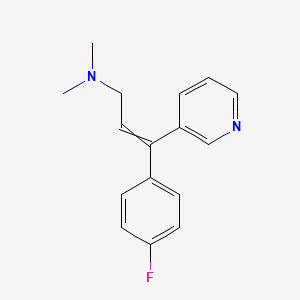
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)


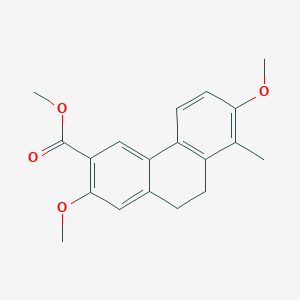
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
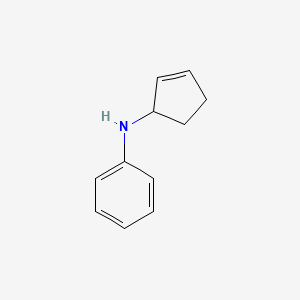
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
